molecular formula C94H56BClF20NP3Ru B12327504 Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II)

Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II)

Cat. No.: B12327504
M. Wt: 1819.7 g/mol
InChI Key: QRNMHBCEKAVLMX-UHFFFAOYSA-M
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Description

Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) is a complex organometallic compound. It is known for its unique chiral properties and is widely used in asymmetric catalysis. The compound features a ruthenium center coordinated with chiral phosphine ligands, making it highly effective in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) typically involves the coordination of ruthenium with chiral phosphine ligands. The process begins with the preparation of the chiral ligands, followed by their reaction with a ruthenium precursor, such as ruthenium trichloride. The reaction is usually carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used, and the reaction mixture is typically heated to facilitate the coordination process.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and automated systems are employed to maintain consistent reaction conditions. The use of high-purity starting materials and rigorous purification techniques, such as recrystallization and chromatography, are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species, often involving the loss of chloride ligands.

    Substitution: Ligand substitution reactions are common, where the chloride ligand is replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while reduction can produce ruthenium(0) complexes. Substitution reactions result in the formation of new ruthenium complexes with different ligands.

Scientific Research Applications

Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) has a wide range of scientific research applications:

    Chemistry: It is extensively used in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions, due to its chiral properties.

    Biology: The compound is studied for its potential use in biological systems, including as a catalyst for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with biological molecules.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties enable efficient and selective synthesis processes.

Mechanism of Action

The mechanism of action of Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) involves the coordination of the ruthenium center with substrates, facilitating various catalytic processes. The chiral phosphine ligands create a chiral environment around the ruthenium center, enabling enantioselective reactions. The compound interacts with molecular targets through coordination bonds, activating substrates and lowering the activation energy of the reactions.

Comparison with Similar Compounds

Similar Compounds

    Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)]ruthenium(II): Similar in structure but lacks the additional chiral phosphine ligand.

    Chloro[(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II): Similar but lacks the binaphthyl ligand.

Uniqueness

Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) is unique due to the presence of both chiral phosphine ligands, which provide a highly chiral environment around the ruthenium center. This dual chiral ligand system enhances its enantioselectivity and makes it highly effective in asymmetric catalysis compared to similar compounds.

Properties

Molecular Formula

C94H56BClF20NP3Ru

Molecular Weight

1819.7 g/mol

IUPAC Name

2-diphenylphosphanyl-1,2-diphenylethanamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide;chloride

InChI

InChI=1S/C44H32P2.C26H24NP.C24BF20.ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24;26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;;/h1-32H;1-20,25-26H,27H2;;1H;/q;;-1;;+2/p-1

InChI Key

QRNMHBCEKAVLMX-UHFFFAOYSA-M

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Ru+2]

Origin of Product

United States

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